An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitroquinoline
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Chloro-3-nitroquinoline stands as a pivotal chemical intermediate, most notably recognized for its integral role in the synthesis of the immune response modifier, Imiquimod.[1][2] Its unique molecular architecture, featuring a quinoline core substituted with both a chloro and a nitro group, imparts a distinct reactivity profile that is leveraged in the construction of more complex pharmaceutical agents. This guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-3-nitroquinoline, offering insights into its synthesis, spectral characteristics, reactivity, and stability. This document is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, facilitating a deeper understanding of this important building block.
Chemical and Physical Properties
4-Chloro-3-nitroquinoline is a crystalline solid, typically appearing as a white to off-white or pale yellow powder.[2][3] A thorough understanding of its fundamental physical and chemical properties is essential for its effective handling, storage, and application in synthetic chemistry.
Structural and Molecular Data
The foundational characteristics of 4-Chloro-3-nitroquinoline are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 4-Chloro-3-nitroquinoline | [4] |
| Synonyms | 3-Nitro-4-chloroquinoline | |
| CAS Number | 39061-97-7 | [5] |
| Molecular Formula | C₉H₅ClN₂O₂ | [5] |
| Molecular Weight | 208.60 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [6] |
Physicochemical Parameters
The following table outlines the key physicochemical properties of 4-Chloro-3-nitroquinoline. These parameters are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Melting Point | 121-122 °C | [7] |
| Boiling Point | 333.8 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Flash Point | 155.7 ± 22.3 °C | [6] |
| Refractive Index | 1.688 | [6] |
| LogP | 2.46 | |
| pKa | Experimental data not readily available in public sources. | |
| Solubility | Insoluble in water. Soluble in organic solvents such as acetic acid, acetone, and ethanol.[3] Quantitative solubility data is not widely reported. |
Synthesis of 4-Chloro-3-nitroquinoline
The principal and most well-documented method for the synthesis of 4-Chloro-3-nitroquinoline commences with 4-hydroxyquinoline. This transformation involves a two-step process of nitration followed by chlorination. A general workflow for this synthesis is depicted below.
Caption: General synthetic route to 4-Chloro-3-nitroquinoline.
Experimental Protocol: Chlorination of 4-Hydroxy-3-nitroquinoline
The conversion of 4-hydroxy-3-nitroquinoline to its 4-chloro derivative is a critical step. The use of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is standard. The following protocol is a representative example of this procedure.
Materials:
-
4-Hydroxy-3-nitroquinoline
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (optional, as a catalyst)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-hydroxy-3-nitroquinoline in a suitable solvent like dichloromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add the chlorinating agent (e.g., thionyl chloride) to the suspension. A catalytic amount of DMF can also be added.[8]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature and then slowly pour it into ice water with vigorous stirring.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-3-nitroquinoline. The product can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Choice of Chlorinating Agent: Both POCl₃ and SOCl₂ are effective for this transformation. The choice may depend on the scale of the reaction and the desired work-up procedure.
-
Use of a Catalyst: DMF can act as a catalyst in chlorination reactions with SOCl₂, forming the Vilsmeier reagent in situ, which is a more potent chlorinating species.
-
Aqueous Work-up: The quenching with ice water is to hydrolyze the excess chlorinating agent. The subsequent washes with sodium bicarbonate solution neutralize any remaining acidic byproducts.
Spectral Data and Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 4-Chloro-3-nitroquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental 1H and 13C NMR spectral data with peak assignments and coupling constants are not consistently available in public literature. However, based on the structure, the following are expected regions for the proton and carbon signals.
-
¹H NMR: The aromatic protons are expected to appear in the downfield region, typically between 7.5 and 9.0 ppm. The specific chemical shifts and coupling patterns will be influenced by the positions of the chloro and nitro substituents.
-
¹³C NMR: The aromatic carbons will resonate in the range of approximately 120-150 ppm. The carbon bearing the nitro group and the carbon bearing the chlorine atom will have their chemical shifts significantly influenced by these electron-withdrawing groups.
Infrared (IR) Spectroscopy
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ respectively. These are typically strong and sharp peaks.
-
C-Cl stretching: ~700-800 cm⁻¹
Mass Spectrometry (MS)
A detailed experimental mass spectrum and fragmentation analysis are not widely published. However, the expected molecular ion peaks in an electron ionization (EI) mass spectrum would be:
-
[M]⁺: at m/z ≈ 208
-
[M+2]⁺: at m/z ≈ 210, with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.
The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) and the chlorine atom (-Cl).
Reactivity and Stability
The reactivity of 4-Chloro-3-nitroquinoline is dominated by the electrophilic nature of the quinoline ring, which is further enhanced by the electron-withdrawing nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution.[9] The nitro group at the 3-position, while not in a classic ortho or para activating position relative to the leaving group, still contributes to the overall electron deficiency of the ring system, facilitating nucleophilic attack.
Caption: General scheme for SNAr reactions of 4-Chloro-3-nitroquinoline.
Common nucleophiles that can displace the chloro group include amines, alkoxides, and thiols. This reactivity is the cornerstone of its utility in synthesizing a variety of derivatives, including the precursor to Imiquimod.[2]
Stability and Storage
Detailed studies on the thermal, hydrolytic, and photostability of 4-Chloro-3-nitroquinoline are not extensively reported in the public domain. However, general best practices for compounds of this nature should be followed.
-
Thermal Stability: As a nitroaromatic compound, it should be handled with care at elevated temperatures.
-
Hydrolytic Stability: The C-Cl bond may be susceptible to hydrolysis under certain pH conditions, although it is generally stable under neutral conditions.
-
Photostability: Nitroaromatic compounds can be sensitive to light, and prolonged exposure should be avoided.
-
Storage: It is recommended to store 4-Chloro-3-nitroquinoline in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[6] Some suppliers recommend storage at freezer temperatures (-20°C to -15°C).[7]
Applications in Research and Drug Development
The primary and most significant application of 4-Chloro-3-nitroquinoline is as a key starting material in the synthesis of Imiquimod.[1][2] Imiquimod is an immune response modifier used topically to treat certain skin conditions. The synthesis of Imiquimod involves the nucleophilic displacement of the 4-chloro substituent.
Beyond its role in Imiquimod synthesis, the 4-Chloro-3-nitroquinoline scaffold is a versatile platform for the development of other novel bioactive molecules. Its reactivity allows for the introduction of a wide range of functional groups at the 4-position, enabling the generation of libraries of compounds for screening in various therapeutic areas. There are reports of its potential anti-HIV and anti-leishmanial activities.
Safety Information
4-Chloro-3-nitroquinoline is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
4-Chloro-3-nitroquinoline is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its well-defined physicochemical properties and predictable reactivity make it an essential building block for the synthesis of Imiquimod and a promising scaffold for the discovery of new therapeutic agents. This guide has provided a consolidated overview of its key characteristics, from its synthesis and spectral data to its reactivity and safety considerations. Further research to quantify its solubility in various solvents, determine its pKa, and fully characterize its spectral and stability profiles would be of great benefit to the scientific community.
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